An In-depth Technical Guide to 4-Iodo-3-nitrobenzonitrile
An In-depth Technical Guide to 4-Iodo-3-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Iodo-3-nitrobenzonitrile, a key intermediate in organic synthesis and drug discovery.
Core Chemical Properties
4-Iodo-3-nitrobenzonitrile is a yellow to off-white solid organic compound.[1] It is characterized by the presence of an iodine atom, a nitro group, and a nitrile group attached to a benzene ring. These functional groups contribute to its unique reactivity and utility as a versatile building block in the synthesis of more complex molecules.
Physicochemical Data
The following table summarizes the key physicochemical properties of 4-Iodo-3-nitrobenzonitrile.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃IN₂O₂ | [2][3] |
| Molecular Weight | 274.02 g/mol | [2][3] |
| Melting Point | 155 - 159 °C | [1] |
| 138 - 142 °C | [4] | |
| Appearance | Yellowish to off-white solid | [1] |
| Yellow solid | [4] | |
| Solubility in Water | Insoluble | [1][4] |
| Solubility in Organic Solvents | Soluble in dichloromethane and chloroform | [1][4] |
| CAS Number | 101420-79-5 | [2] |
Synthesis of 4-Iodo-3-nitrobenzonitrile
The synthesis of 4-Iodo-3-nitrobenzonitrile can be achieved through a multi-step process, typically starting from 4-amino-3-nitrobenzoic acid. A common route involves a Sandmeyer-type reaction to introduce the iodo group, followed by conversion of the carboxylic acid to the nitrile.
Synthetic Workflow
Caption: Synthetic pathway for 4-Iodo-3-nitrobenzonitrile.
Experimental Protocols
Step 1: Synthesis of 4-Iodo-3-nitrobenzoic acid [5]
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To a reaction flask, add 45 g (0.25 mol) of 4-amino-3-nitrobenzoic acid, 400 mL of deionized water, and 100 mL of concentrated hydrochloric acid.
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Stir the mixture and cool it to 0-5 °C in an ice bath.
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Slowly add a solution of 25.9 g (0.38 mol) of sodium nitrite in 50 mL of water dropwise, maintaining the temperature between 0 and 5 °C. The solid will gradually dissolve.
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After the addition is complete, continue stirring at 0-5 °C for 1 hour.
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At the same temperature, add a solution of 88 g (0.5 mol) of potassium iodide in 200 mL of water dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 2 hours, during which a solid will precipitate.
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Collect the solid by filtration, wash with water, and dry to yield 4-iodo-3-nitrobenzoic acid.
Step 2: Conversion of 4-Iodo-3-nitrobenzoic acid to 4-Iodo-3-nitrobenzonitrile (General Procedure)
Note: A specific detailed protocol for this conversion was not found in the searched literature. The following is a general procedure based on the synthesis of similar benzonitriles, which involves the formation of a primary amide followed by dehydration.
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Amide Formation: Convert the carboxylic acid to its acid chloride by reacting it with thionyl chloride, followed by treatment with ammonium hydroxide to form 4-iodo-3-nitrobenzamide.
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Dehydration: Dehydrate the resulting amide using a suitable dehydrating agent such as phosphorus pentoxide, thionyl chloride, or cyanuric chloride to yield 4-Iodo-3-nitrobenzonitrile. The reaction conditions will need to be optimized for this specific substrate.
Reactivity and Applications
The chemical reactivity of 4-Iodo-3-nitrobenzonitrile is largely dictated by its functional groups. The iodo group is a good leaving group, making the molecule susceptible to various cross-coupling reactions. The electron-withdrawing nitro and nitrile groups activate the aromatic ring, influencing its reactivity in nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions
Aryl iodides are generally more reactive than the corresponding bromides or chlorides in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.[6] This enhanced reactivity is due to the lower bond dissociation energy of the carbon-iodine bond, which facilitates the oxidative addition step in the catalytic cycle.[6] This property makes 4-Iodo-3-nitrobenzonitrile a valuable substrate for the synthesis of complex biaryl and aryl-alkyne structures, which are common motifs in pharmaceutical compounds.
Applications in Drug Development
Benzonitrile-containing compounds are prevalent in a wide range of pharmaceuticals. The nitrile group can act as a bioisostere for other functional groups and can participate in key binding interactions with biological targets. While specific applications of 4-Iodo-3-nitrobenzonitrile in marketed drugs are not extensively documented, its structure suggests its potential as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents. The combination of the reactive iodo group and the pharmacophoric nitrile and nitro groups makes it an attractive starting material for medicinal chemistry campaigns.
Safety and Handling
4-Iodo-3-nitrobenzonitrile should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[7] It is harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
4-Iodo-3-nitrobenzonitrile is a valuable and versatile chemical intermediate with a rich reactivity profile. Its utility in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions, makes it a compound of significant interest to researchers in the pharmaceutical and chemical industries. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective application in the development of novel chemical entities.
References
- 1. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. chemscene.com [chemscene.com]
- 4. rsc.org [rsc.org]
- 5. 4-Iodo-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
